molecular formula C18H28BrN5S B12700599 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide CAS No. 103291-29-8

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide

Cat. No.: B12700599
CAS No.: 103291-29-8
M. Wt: 426.4 g/mol
InChI Key: ULOHFXVSRWKDPH-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide is a complex organic compound with a unique structure that combines elements of pyrimidine and benzothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-benzothiazine core, followed by the introduction of the diamine and dimethyl groups. The final step involves the addition of the hexyl group and the formation of the monohydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance yield and purity. Additionally, industrial methods may incorporate purification techniques like crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido-benzothiazine derivatives with different substituents. Examples include:

  • 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide
  • 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide

Uniqueness

The uniqueness of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-hexyl-, monohydrobromide lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

103291-29-8

Molecular Formula

C18H28BrN5S

Molecular Weight

426.4 g/mol

IUPAC Name

4-N-hexyl-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C18H27N5S.BrH/c1-4-5-6-7-8-20-16-14-17(22-11-21-16)24-15-12(19)9-18(2,3)10-13(15)23-14;/h11H,4-10,19H2,1-3H3,(H,20,21,22);1H

InChI Key

ULOHFXVSRWKDPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br

Origin of Product

United States

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